2-Amino-9-(b-D-ribofuranosyl)purine 5'-O-triphosphate-10mM aq. solution
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Overview
Description
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is a nucleoside analog that plays a significant role in various biochemical processes. It is a derivative of purine nucleosides and is often used in research due to its unique properties and applications in molecular biology and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(b-D-ribofuranosyl)purine involves several steps. One common method includes the reaction of 2-amino-9-(b-D-ribofuranosyl)purine with triphosphate donors under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-9-(b-D-ribofuranosyl)purine with chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde . The products are then isolated, purified by chromatography, and characterized by mass spectrometry, NMR, fluorescence, and UV spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesizers and advanced purification techniques to meet the stringent requirements of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-amino-9-(b-D-ribofuranosyl)purine, such as 3-(b-D-ribofuranosyl)-imidazo[1,2a]purine and 3-(b-D-ribofuranosyl)-5-methylimidazo[1,2a]purine .
Scientific Research Applications
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a probe molecule to monitor DNA replication and other biochemical processes.
Biology: Plays a role in studying nucleic acid interactions and enzymatic activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate involves its interaction with nucleic acids and enzymes. It binds to DNA duplexes and produces fluorescence, which can be used to monitor the progress of DNA replication . The compound’s molecular targets include various enzymes involved in nucleic acid metabolism, and its pathways involve the modulation of biochemical reactions essential for cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-(b-D-ribofuranosyl)purine: An intermediate in the synthesis of nucleic acids and a nucleoside analog.
2-Amino-9-(2-O-methyl-b-D-ribofuranosyl)purine: A derivative used in studying nucleic acid interactions.
Uniqueness
2-Amino-9-(b-D-ribofuranosyl)purine 5’-O-triphosphate is unique due to its specific triphosphate group, which enhances its interaction with nucleic acids and enzymes. This makes it particularly useful in research applications where precise monitoring of biochemical processes is required.
Properties
IUPAC Name |
[[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H,23,24)(H2,11,12,14)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWNZDIFALTTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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